![molecular formula C₁₉H₂₁N₅O₉ B1142069 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate CAS No. 1228178-12-8](/img/no-structure.png)

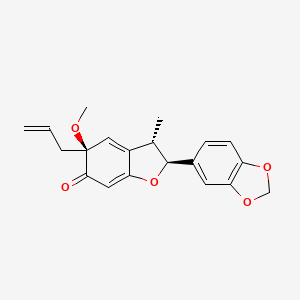

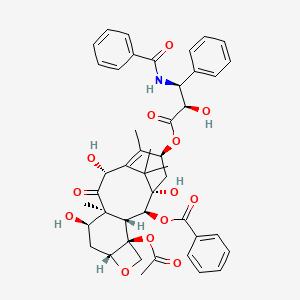

2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

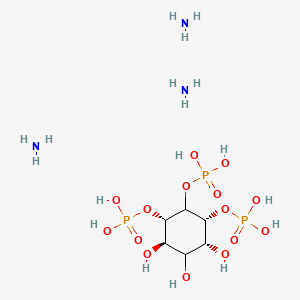

“2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate” is a chemical compound with the molecular formula C19H21N5O9 and a molecular weight of 463.4 . It is an intermediate in the preparation of 2-Acetamido-2-deoxy-D-gluconohydroximolactone (PUGNAc) .

Physical and Chemical Properties Analysis

This compound appears as an off-white to brownish-yellow solid . It has slight solubility in DMSO and methanol . The melting point is between 58-61°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Preparation of Perbenzylated Derivatives : The oxidation of perbenzylated 2-azido-2-deoxy-d-hexono-1,5-lactones, including gluco and mannopyranoses, results in the formation of corresponding lactone derivatives. This process involves the use of dimethyl sulfoxide (DMSO) and acetic anhydride, demonstrating the chemical reactivity and potential for creating various derivatives of the substance (Ayadi, Czernecki & Xie, 1996).

Trisubstrate Analogue Synthesis : Phenyl 1-azido-tri-O-benzyl-I-deoxy-2-seleno-α-l-fuco-heptulopyranoside, derived from perbenzylated l-fucono-1,5-lactone, is used in the preparation of trisubstrate analogues for α(1→3)fucosyltransferase, highlighting the compound's utility in designing potential enzyme inhibitors (Heskamp et al., 1995).

Propiedades

| { "Design of Synthesis Pathway": "The synthesis pathway of 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate involves the protection of D-glucose followed by the reaction of the protected glucose with phenyl isocyanate to obtain the intermediate N-phenylcarbamate. The N-phenylcarbamate is then reacted with sodium azide to obtain the azido compound, which is further reacted with N-phenylcarbonyl chloride to obtain the final product.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Pyridine", "Phenyl isocyanate", "Sodium azide", "N-phenylcarbonyl chloride" ], "Reaction": [ "Protection of D-glucose using acetic anhydride and pyridine to obtain 1,2,3,4,6-pentaacetyl-D-glucose", "Reaction of 1,2,3,4,6-pentaacetyl-D-glucose with phenyl isocyanate in dry pyridine to obtain N-phenylcarbamate", "Reaction of N-phenylcarbamate with sodium azide in DMF at room temperature to obtain 2-Azido-2-deoxy-N-phenylcarbamate", "Reaction of 2-Azido-2-deoxy-N-phenylcarbamate with N-phenylcarbonyl chloride in THF at room temperature to obtain 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate" ] } | |

Número CAS |

1228178-12-8 |

Fórmula molecular |

C₁₉H₂₁N₅O₉ |

Peso molecular |

463.4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.